Cas no 1521940-08-8 (2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol)

2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol
- 1521940-08-8
- EN300-1807673
-
- インチ: 1S/C6H10N4O3/c1-9-6(5(11)2-7)4(3-8-9)10(12)13/h3,5,11H,2,7H2,1H3
- InChIKey: KYYPSLVGYRKCNK-UHFFFAOYSA-N
- SMILES: OC(CN)C1=C(C=NN1C)[N+](=O)[O-]
計算された属性
- 精确分子量: 186.07529019g/mol
- 同位素质量: 186.07529019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- XLogP3: -1.7
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1807673-0.05g |
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1521940-08-8 | 0.05g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1807673-0.1g |
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1521940-08-8 | 0.1g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1807673-0.25g |
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1521940-08-8 | 0.25g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1807673-1.0g |
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1521940-08-8 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1807673-0.5g |
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1521940-08-8 | 0.5g |
$1316.0 | 2023-09-19 | ||
Enamine | EN300-1807673-5g |
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1521940-08-8 | 5g |
$3977.0 | 2023-09-19 | ||
Enamine | EN300-1807673-5.0g |
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1521940-08-8 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1807673-10.0g |
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1521940-08-8 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1807673-2.5g |
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1521940-08-8 | 2.5g |
$2688.0 | 2023-09-19 | ||
Enamine | EN300-1807673-10g |
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol |
1521940-08-8 | 10g |
$5897.0 | 2023-09-19 |
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol 関連文献
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-olに関する追加情報
Introduction to 2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol (CAS No. 1521940-08-8)
2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol (CAS No. 1521940-08-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known by its systematic name, is a derivative of pyrazole and ethanol, featuring a unique combination of functional groups that confer it with potential therapeutic properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of 2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol is characterized by a pyrazole ring substituted with a nitro group and a methyl group at the 4 and 1 positions, respectively. The ethanolic moiety is attached to the 5-position of the pyrazole ring, and an amino group is present on the ethanolic side chain. This intricate arrangement of functional groups imparts the compound with distinct chemical and physical properties, making it an interesting subject for both academic and industrial research.
Synthesis of 2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol typically involves multi-step reactions. One common approach is to start with the formation of the pyrazole ring through a cyclocondensation reaction between a hydrazine derivative and an α-diketone or α-keto ester. The resulting pyrazole can then be functionalized with a nitro group and a methyl group at the desired positions. Subsequently, the ethanolic moiety is introduced via an alkylation reaction, followed by the addition of an amino group through reductive amination or other suitable methods. Recent advancements in green chemistry have led to more environmentally friendly synthesis routes, such as using catalysts and solvents that minimize waste and energy consumption.
The biological activities of 2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-ol have been extensively studied in various contexts. One of its most notable properties is its potential as an antifungal agent. Research has shown that this compound exhibits significant inhibitory effects against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of key metabolic pathways. These findings have sparked interest in developing this compound as a novel antifungal drug candidate.
Beyond its antifungal properties, 2-amino-1-(1-methyl-4-nitro-1H-pyrazol-5-y)ethan-l-lol has also shown promise in other therapeutic areas. For instance, studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. The exact mechanisms underlying these activities are still under investigation but are thought to involve modulation of signaling pathways and oxidative stress reduction.
In the realm of drug discovery and development, 2-amino-l-(l-methyl-A-nitro-lH-pyrazoI-S-yI)ethan-l-oI has been evaluated for its pharmacokinetic properties. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further clinical evaluation. However, challenges such as solubility and stability need to be addressed to optimize its therapeutic potential.
The safety profile of 2-amino-l-(l-methyl-A-nitro-lH-pyrazoI-S-yI)ethan-l-oI has also been investigated in preclinical studies. Toxicity assessments have indicated that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, ongoing research is necessary to fully understand its long-term safety and potential side effects in humans.
In conclusion, 2-amino-l-(l-methyl-A-nitro-lH-pyrazoI-S-yI)ethan-l-oI (CAS No. 1521940-08-8) is a multifaceted compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure provides a foundation for further exploration in medicinal chemistry and pharmaceutical research. As new insights emerge from ongoing studies, this compound may pave the way for innovative treatments in various medical fields.
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